![molecular formula C29H21N5O3S B11633911 2-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11633911.png)

2-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

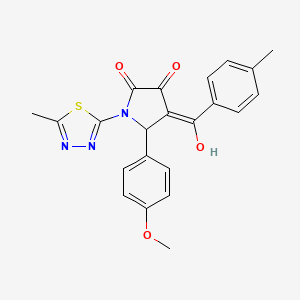

2-[(5Z)-5-{[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-6-オキソ-5,6-ジヒドロ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-2-イル]フェニルアセテートは、医薬品化学、材料科学、化学研究など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピラゾール環、チアゾロ-トリアゾール系、およびアセテート基を含む独特の構造を特徴とし、多様な機能を持つ新しい化学物質を探索する研究者にとって興味深い対象となっています。

製法

合成経路と反応条件

2-[(5Z)-5-{[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-6-オキソ-5,6-ジヒドロ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-2-イル]フェニルアセテートの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、ピラゾール中間体の調製から始まり、その後、チアゾロ-トリアゾール前駆体とカップリングされます。

工業的製造方法

工業規模の製造では、収率を向上させ、コストを削減するために合成を最適化する必要があるかもしれません。これには、反応条件とスケーラビリティをよりよく制御できる連続フローリアクターの使用が含まれる可能性があります。さらに、より環境に優しく、費用対効果の高い触媒や溶媒の使用が、製造プロセスの全体的な効率を高めるために検討されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate typically involves multi-step organic reactions One common approach starts with the preparation of the pyrazole intermediate, which is then coupled with a thiazolo-triazole precursor

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective would be considered to enhance the overall efficiency of the production process.

化学反応の分析

反応の種類

酸化: この化合物は、特にピラゾール環で酸化反応を受け、さまざまな酸化誘導体の生成につながる可能性があります。

還元: 還元反応は、チアゾロ-トリアゾール系におけるカルボニル基を標的とし、アルコール誘導体を生成する可能性があります。

置換: アセテート基は、求核置換反応によって他の官能基で置換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを無水溶媒中で使用します。

置換: アミンまたはチオールなどの求核試薬を、水酸化ナトリウムなどの塩基の存在下で使用します。

主な生成物

科学研究への応用

化学

化学において、この化合物は、その独特の構造特性と反応性について研究されています。これは、複雑な複素環系の挙動とそのさまざまな試薬との相互作用を理解するためのモデル化合物として役立ちます。

生物学

生物学的に、この化合物は、創薬におけるファーマコフォアとしての可能性について調査されています。その構造は、生物学的標的との可能な相互作用を示唆しており、新しい治療薬の開発の候補となります。

医学

医学では、抗炎症作用、抗がん作用、抗菌作用の可能性について研究が進められています。研究の目的は、その作用機序を解明し、より優れた有効性と安全性を備えた構造を最適化することです。

工業

工業部門では、この化合物の独自の特性は、高度なポリマーやコーティングなど、特定の機能を持つ新しい材料の開発の候補となります。

科学的研究の応用

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems and their interactions with various reagents.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Studies aim to elucidate its mechanism of action and optimize its structure for better efficacy and safety.

Industry

In the industrial sector, the compound’s unique properties make it a candidate for developing new materials with specific functionalities, such as advanced polymers or coatings.

作用機序

2-[(5Z)-5-{[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-6-オキソ-5,6-ジヒドロ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-2-イル]フェニルアセテートがその効果を発揮する機序には、酵素や受容体などの分子標的との相互作用が関係しています。ピラゾール環とチアゾロ-トリアゾール環は、酵素の活性部位と相互作用し、その活性を阻害する可能性があります。アセテート基は、化合物の溶解度とバイオアベイラビリティを向上させ、生物学的膜や標的との相互作用を促進する可能性があります。

類似化合物との比較

類似化合物

- 2-[(5Z)-5-{[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-6-オキソ-5,6-ジヒドロ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-2-イル]フェニルベンゾエート

- 2-[(5Z)-5-{[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-6-オキソ-5,6-ジヒドロ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-2-イル]フェニルメタクリレート

独自性

類似化合物と比較して、2-[(5Z)-5-{[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-6-オキソ-5,6-ジヒドロ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-2-イル]フェニルアセテートは、独特のアセテート基が特徴であり、これは独特の溶解度と反応性特性を与える可能性があります。これは、特定の溶解度プロファイルと反応性パターンを必要とする用途に特に興味深いものとなります。

特性

分子式 |

C29H21N5O3S |

|---|---|

分子量 |

519.6 g/mol |

IUPAC名 |

[2-[(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |

InChI |

InChI=1S/C29H21N5O3S/c1-18-12-14-20(15-13-18)26-21(17-33(31-26)22-8-4-3-5-9-22)16-25-28(36)34-29(38-25)30-27(32-34)23-10-6-7-11-24(23)37-19(2)35/h3-17H,1-2H3/b25-16- |

InChIキー |

WLZMVLKNBIFOPL-XYGWBWBKSA-N |

異性体SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6 |

正規SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11633835.png)

![3-[Hydroxy(diphenyl)methyl]-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11633837.png)

![(6Z)-6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633844.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11633846.png)

![9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11633851.png)

![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11633852.png)

![2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633856.png)

![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11633860.png)

![5-cyclohexyl-5-methyl-2-{[(2E)-5-phenylhex-2-en-1-yl]sulfanyl}-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11633868.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-3-methylbenzamide](/img/structure/B11633869.png)

![N'-{4-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B11633885.png)

![2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633896.png)